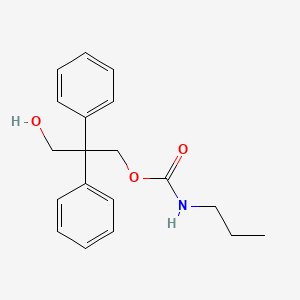
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is a chemical compound with the molecular formula C12H17NO3. This compound is known for its unique structure, which includes a carbamate ester group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester typically involves the reaction of propyl carbamate with 3-hydroxy-2,2-diphenylpropyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols.
科学研究应用
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamate, which can inhibit enzymes or interact with receptors. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter systems.
相似化合物的比较
Similar Compounds
- Carbamic acid, methyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Carbamic acid, ethyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Carbamic acid, butyl-, 3-hydroxy-2,2-diphenylpropyl ester
Uniqueness
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is unique due to its specific ester group and the presence of two phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
属性
CAS 编号 |
25384-58-1 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
(3-hydroxy-2,2-diphenylpropyl) N-propylcarbamate |
InChI |
InChI=1S/C19H23NO3/c1-2-13-20-18(22)23-15-19(14-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21H,2,13-15H2,1H3,(H,20,22) |
InChI 键 |
HAXCAUFDFVXCQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



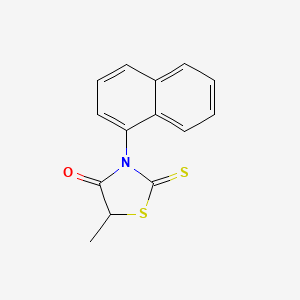
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
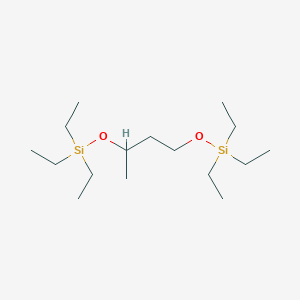
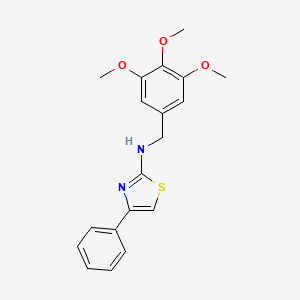
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
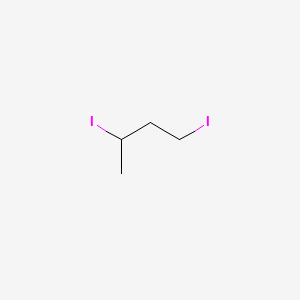
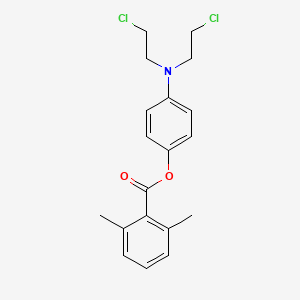
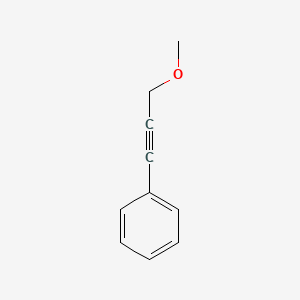


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)

